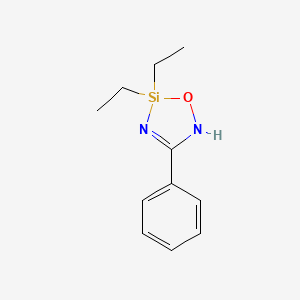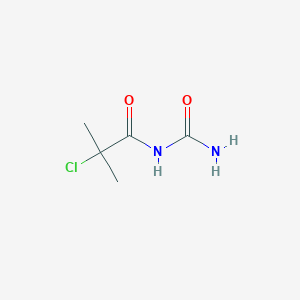
N-Carbamoyl-2-chloro-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoyl-2-chloro-2-methylpropanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a carbamoyl group (–CONH2) attached to a 2-chloro-2-methylpropanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions:
Carbamoylation Reaction: One common method for synthesizing N-Carbamoyl-2-chloro-2-methylpropanamide involves the reaction of 2-chloro-2-methylpropanoic acid with urea in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, leading to the formation of the desired amide.
Alternative Synthesis: Another approach involves the reaction of 2-chloro-2-methylpropanoic acid chloride with ammonium carbamate. This reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods: Industrial production of this compound often involves large-scale carbamoylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-Carbamoyl-2-chloro-2-methylpropanamide can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2-chloro-2-methylpropanoic acid and urea.
Oxidation: Oxidative reactions can convert the amide group to a corresponding carboxylic acid derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used.
Hydrolysis: Acidic hydrolysis typically involves hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Major Products:
Substitution Reactions: Products include substituted amides, alcohols, or thiols.
Hydrolysis: Major products are 2-chloro-2-methylpropanoic acid and urea.
Oxidation: The primary product is 2-chloro-2-methylpropanoic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: N-Carbamoyl-2-chloro-2-methylpropanamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a building block in the synthesis of bioactive molecules with therapeutic properties.
Enzyme Inhibition: Research explores its role as an inhibitor of specific enzymes, which could lead to the development of new drugs.
Industry:
Polymer Production: this compound is used in the production of specialty polymers with unique properties.
Agricultural Chemicals: It is a precursor in the synthesis of herbicides and pesticides.
Mechanism of Action
The mechanism by which N-Carbamoyl-2-chloro-2-methylpropanamide exerts its effects involves interactions with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key metabolic enzymes, leading to altered cellular processes.
Comparison with Similar Compounds
- N-Carbamoyl-2-chloropropanamide
- N-Carbamoyl-2-methylpropanamide
- N-Carbamoyl-2-chloro-2-methylbutanamide
Comparison:
- N-Carbamoyl-2-chloro-2-methylpropanamide is unique due to the presence of both a chlorine atom and a methyl group on the same carbon atom, which imparts distinct chemical reactivity and steric effects.
- Compared to N-Carbamoyl-2-chloropropanamide , the additional methyl group in this compound increases its steric hindrance, affecting its reactivity.
- N-Carbamoyl-2-methylpropanamide lacks the chlorine atom, resulting in different chemical properties and reactivity patterns.
- N-Carbamoyl-2-chloro-2-methylbutanamide has a longer carbon chain, which influences its solubility and physical properties.
Properties
CAS No. |
62721-27-1 |
|---|---|
Molecular Formula |
C5H9ClN2O2 |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
N-carbamoyl-2-chloro-2-methylpropanamide |
InChI |
InChI=1S/C5H9ClN2O2/c1-5(2,6)3(9)8-4(7)10/h1-2H3,(H3,7,8,9,10) |
InChI Key |
ANZNXOFTPVXIIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
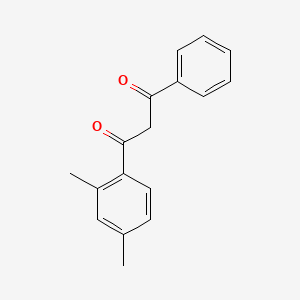
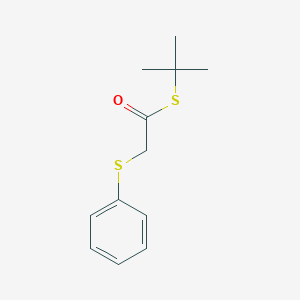

![Methyl 7-[5-(3-oxooct-1-en-1-yl)-1,3-oxazol-4-yl]heptanoate](/img/structure/B14513567.png)
![3-[Ethenyl(diphenyl)silyl]pent-4-en-1-ol](/img/structure/B14513575.png)
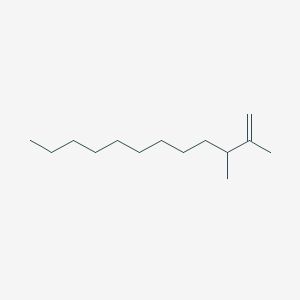


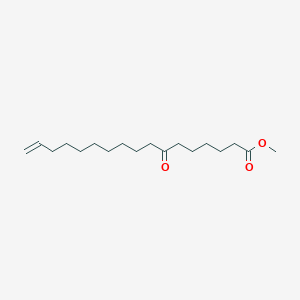
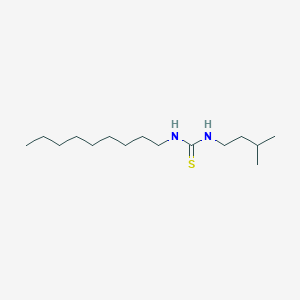
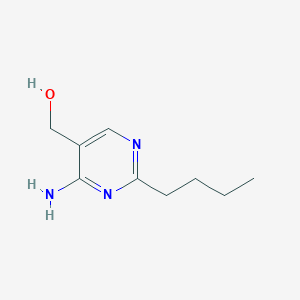
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
